Desertomycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desertomycin A is a macrolide antibiotic produced by the actinomycete Streptomyces. It belongs to a family of compounds known for their large lactone rings and potent antimicrobial properties.
作用机制
沙漠霉素A通过与细菌核糖体结合并抑制蛋白质合成发挥作用。这种作用破坏了细菌的生长和复制,导致其死亡。 该化合物靶向参与蛋白质合成的特定分子途径,使其对广泛的细菌病原体有效 .
生化分析
Biochemical Properties
Desertomycin A belongs to the macrocyclic lactone family, which includes monazomycin, scopafungin, primycin, azalomycin F4a, and niphithricins A and B . It contains side chains with various components, including carboxyl, amino, guanidinium, hemiacetal, and butyrolactone
Cellular Effects
This compound has shown significant cytotoxic effects. In vitro experiments have demonstrated that it inhibits the life-activity of leukemic cells and of Ehrlich
Molecular Mechanism
It is known to bind well to the RPSL, RPLC, and CLPC1 proteins
准备方法
合成路线和反应条件
沙漠霉素A通常是从放线菌属细菌的发酵液中分离出来的。发酵过程包括在受控条件下将细菌培养在富含营养的培养基中。 发酵后,该化合物使用有机溶剂提取,并通过色谱技术纯化 .
工业生产方法
沙漠霉素A的工业生产涉及大规模发酵过程。发酵液经过提取和纯化步骤,以分离出该化合物。 发酵技术的进步和培养条件的优化提高了沙漠霉素A生产的产量和效率 .
化学反应分析
反应类型
沙漠霉素A会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构和增强其生物活性至关重要 .
常见试剂和条件
氧化: 沙漠霉素A可以使用像高锰酸钾或过氧化氢之类的试剂在受控条件下进行氧化。
还原: 还原反应可以使用像硼氢化钠或氢化锂铝之类的试剂进行。
取代: 取代反应通常涉及像胺或硫醇之类的亲核试剂.
主要产物
从这些反应中形成的主要产物包括各种具有改变的生物活性的沙漠霉素A衍生物。 这些衍生物因其潜在的治疗应用而受到研究 .
科学研究应用
沙漠霉素A具有广泛的科学研究应用:
化学: 它被用作研究大环内酯合成和构效关系的模型化合物。
生物学: 沙漠霉素A因其抗菌特性及其对细菌细胞壁的影响而受到研究。
医学: 该化合物因其治疗抗生素耐药感染的潜力及其对癌细胞的细胞毒性而被研究。
相似化合物的比较
沙漠霉素A因其大的内酯环和特异性侧链,在宏观内酯类化合物中独一无二。类似的化合物包括:
沙漠霉素B: 沙漠霉素家族的另一个成员,具有类似的抗菌特性。
普里霉素: 一种具有不同活性谱的相关大环内酯。
边缘内酯类: 具有与沙漠霉素A结构相似性,但生物活性不同的化合物.
生物活性
Desertomycin A is a notable antibiotic compound produced by the actinobacterium Streptomyces sp. It has garnered attention due to its significant biological activities, particularly against various pathogenic bacteria and its potential applications in treating infections, including those caused by multidrug-resistant strains. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its complex macrolide structure, which contributes to its antimicrobial properties. The molecular formula is C₁₉H₃₃N₃O₅S, with a molecular weight of approximately 403.55 g/mol. The presence of specific functional groups in its structure is critical for its biological activity.
Antimicrobial Activity
1. Antibacterial Efficacy
This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. The following table summarizes its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Enterococcus faecium | 16 µg/mL |
Streptococcus mutans | 64 µg/mL |
Escherichia coli | >128 µg/mL (no significant activity) |
Research indicates that this compound has no measurable activity against Gram-negative bacteria at concentrations below 128 µg/mL, likely due to the structural differences in their cell walls compared to Gram-positive bacteria .
2. Anti-Mycobacterial Activity
This compound has shown promising results against Mycobacterium tuberculosis. In a study assessing its efficacy, this compound demonstrated an EC50 value of 25 µg/mL, comparable to some clinically used antibiotics. Molecular docking studies revealed that it binds effectively to key proteins involved in the pathogenicity of M. tuberculosis, indicating a potential mechanism of action .
Cytotoxicity Studies
While evaluating the cytotoxic effects of this compound, researchers conducted tests on several human cell lines:
Cell Line | Viability at 5 µM (%) | Viability at 10 µM (%) |
---|---|---|
A549 (lung carcinoma) | 85 | 70 |
DLD-1 (colon carcinoma) | 50 | 30 |
MCF-7 (breast adenocarcinoma) | 45 | 20 |
Healthy mammary fibroblasts | 100 | 95 |
These results indicate that while this compound exhibits significant antibacterial activity, it also possesses cytotoxic effects on certain cancer cell lines, raising considerations for its therapeutic applications .
The mechanism through which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. It is believed to inhibit ribosomal function, thereby preventing the growth and replication of susceptible bacteria. Additionally, its structural features allow it to penetrate bacterial membranes effectively .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Multidrug-Resistant Strains : Research demonstrated that this compound retains efficacy against multidrug-resistant strains of Staphylococcus aureus, suggesting its utility in treating resistant infections .
- Combination Therapy Investigations : Preliminary studies indicate that combining this compound with other antibiotics may enhance its efficacy and reduce resistance development .
属性
IUPAC Name |
(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPDQSQJNFFSAS-BMFWIKAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109NO21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。